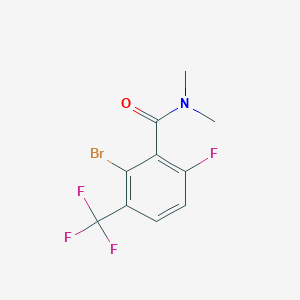![molecular formula C12H10BrF4NO2 B6294481 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine CAS No. 2271442-93-2](/img/structure/B6294481.png)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is a chemical compound with the molecular formula C12H10BrF4NO2 and a molecular weight of 356.11 g/mol . It is known for its unique structure, which includes a morpholine ring attached to a benzoyl group substituted with bromine, fluorine, and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine is utilized in several scientific research fields:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, although specific biological applications are less documented.
Mécanisme D'action
The mechanism of action of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl group can influence the compound’s reactivity and stability by altering electronic properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine include:
3-Bromo-5-fluorobenzotrifluoride: Another compound with bromine, fluorine, and trifluoromethyl groups, used in similar synthetic applications.
4-Bromo-2-(trifluoromethyl)aniline: Used in the preparation of other fluorinated compounds.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Known for its use in various organic synthesis reactions.
Propriétés
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVORBYHUHUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
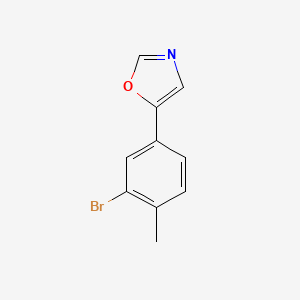


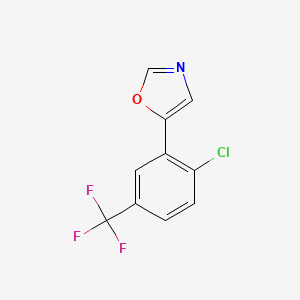

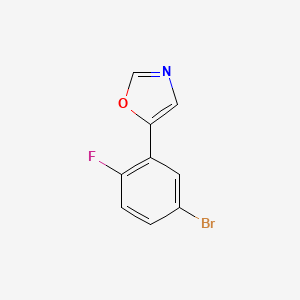
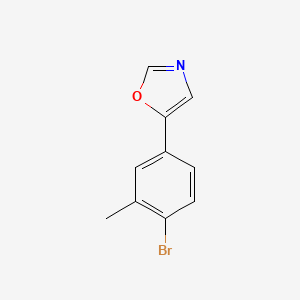
![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
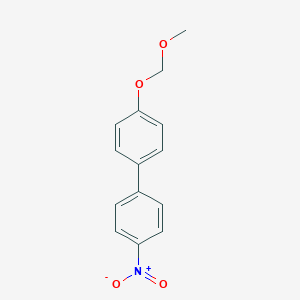
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
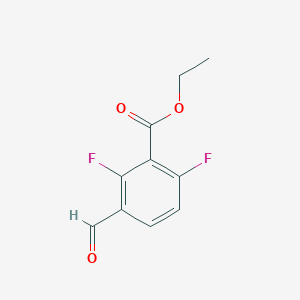
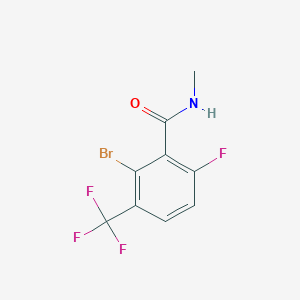
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
